C16H19ClFNO3S
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves complex chemical reactions. While specific synthesis methods for this compound were not found in the search results, general methods often involve the use of catalysts and controlled conditions .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the interaction of the compound with other substances. Unfortunately, specific details about the chemical reactions involving this compound were not found in the search results .Scientific Research Applications
Sustainable Technologies for Reclamation of Greenhouse Gas CO2
This study discusses the reclamation of greenhouse gas CO2 and its conversion into valuable chemicals and materials through various catalytic processes. The research emphasizes the importance of developing suitable catalysts with high activity and selectivity for the activation and conversion of CO2 into useful products such as biodiesel, biogas, and hydrogen storage materials (Yang & Wang, 2015).
Metal-Organic Frameworks for Sorption and Catalysis
This review focuses on the structure and properties of the DABCO molecule within metal-organic frameworks (M-DMOFs), highlighting their promising applications in sorption, catalysis, selective separation, and other remarkable properties. The study reviews recent advances in experimental and theoretical studies on M-DMOFs, including phase transitions and effects of guest molecules (Kozlova, Mirzaeva, & Ryzhikov, 2018).
Environmental Concentrations of Engineered Nanomaterials
This review examines modeling and analytical studies on the environmental concentrations of engineered nanomaterials (ENMs) such as TiO2, ZnO, Ag, fullerenes, CNT, and CeO2. It highlights the gaps in knowledge regarding ENM production, application, release, and the need for trace analytical methods specific for ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).
Mechanism of Action
Target of Action
The primary target of the compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .
Mode of Action
N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide interacts with its target, sEH, by inhibiting its function . The inhibition of sEH leads to a decrease in the metabolism of epoxy fatty acids to corresponding vicinal diols .
Biochemical Pathways
The compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide affects the epoxy fatty acid metabolic pathway . By inhibiting sEH, the conversion of epoxy fatty acids to vicinal diols is reduced . This can lead to an accumulation of epoxy fatty acids, which have been shown to have anti-inflammatory and analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that most highly active seh inhibitors, like this compound, are characterized by high lipophilicity and related low metabolic stability . Such compounds are also poorly soluble in water .
Result of Action
The molecular and cellular effects of the action of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide are primarily related to its inhibition of sEH . This leads to a decrease in the conversion of epoxy fatty acids to vicinal diols, resulting in an accumulation of epoxy fatty acids . These epoxy fatty acids have been shown to have anti-inflammatory and analgesic effects .
Action Environment
Environmental factors that influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that the lipophilicity of seh inhibitors, like this compound, can affect their solubility and therefore their bioavailability
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-11-3-4-13(18)12(17)8-11/h3-4,8,10,19H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMQDRHSHYFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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